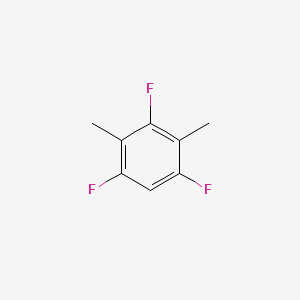
1,3,5-Trifluoro-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trifluoro-2,4-dimethylbenzene is an organic compound with the molecular formula C8H7F3. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by methyl groups. This compound is part of the trifluoromethylbenzene family and is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4-dimethylbenzene can be synthesized through various methods. One common approach involves the fluorination of 2,4-dimethylbenzene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Chlorination: Chlorination of 2,4-dimethylbenzene to form 2,4-dichloro-1,3,5-trimethylbenzene.
Fluorination: Subsequent fluorination of the chlorinated intermediate using a fluorinating agent such as hydrogen fluoride or a metal fluoride.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the compound is less reactive towards electrophilic substitution compared to non-fluorinated analogs.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound more susceptible to nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Electrophilic Substitution: Substituted derivatives depending on the electrophile used.
Nucleophilic Substitution: Fluorine atoms replaced by nucleophiles such as hydroxyl or amino groups.
Oxidation: Formation of carboxylic acids from the oxidation of methyl groups.
Scientific Research Applications
1,3,5-Trifluoro-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in drug development due to its unique chemical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,3,5-trifluoro-2,4-dimethylbenzene is primarily influenced by the presence of fluorine atoms, which alter the electronic distribution within the molecule. The electron-withdrawing effect of fluorine atoms makes the aromatic ring less reactive towards electrophilic attack while enhancing its susceptibility to nucleophilic substitution. The methyl groups donate electron density, partially counteracting the electron-withdrawing effect of fluorine, resulting in a unique balance of reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluorobenzene: Lacks the methyl groups, making it more reactive towards electrophilic substitution.
2,4,6-Trifluorotoluene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3,5-Trifluoro-2,4,6-trimethylbenzene: Contains additional methyl groups, further altering its chemical properties.
Uniqueness
1,3,5-Trifluoro-2,4-dimethylbenzene is unique due to the specific positioning of fluorine and methyl groups, which provides a distinct balance of electron-withdrawing and electron-donating effects. This balance makes it a valuable compound for various chemical reactions and applications, particularly in the synthesis of complex organic molecules and materials with specialized properties.
Properties
IUPAC Name |
1,3,5-trifluoro-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDZJPANXVVPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382181 |
Source


|
| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93343-12-5 |
Source


|
| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
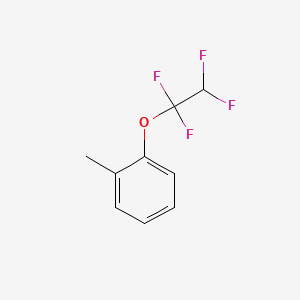
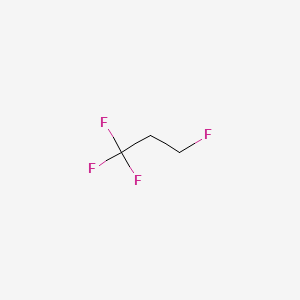
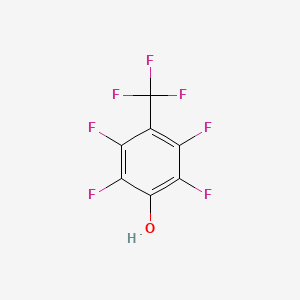
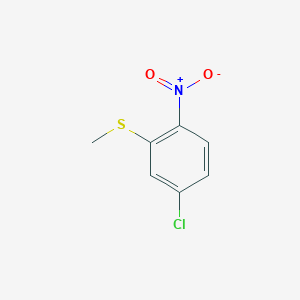
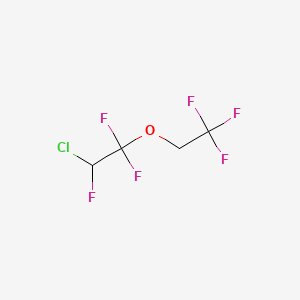

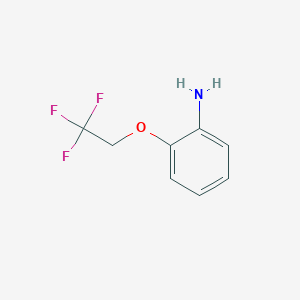

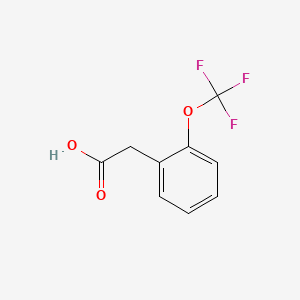

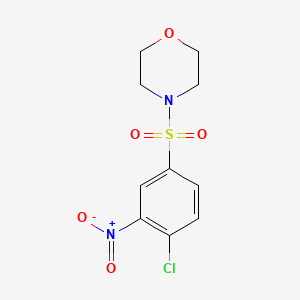

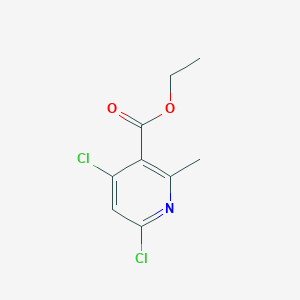
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)
